molecular formula C25H27N3O3S B2812462 N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide CAS No. 866340-82-1

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

Cat. No. B2812462
CAS RN: 866340-82-1
M. Wt: 449.57
InChI Key: PAGZFRKZHWXAES-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide is a useful research compound. Its molecular formula is C25H27N3O3S and its molecular weight is 449.57. The purity is usually 95%.
BenchChem offers high-quality N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analysis and Crystallography

Research in crystallography provides insight into the molecular conformation and crystal structure of related compounds. For instance, studies on the crystal structures of N-(4-chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide and similar derivatives have demonstrated the molecules' folded conformation. These analyses reveal the inclination angles between pyrimidine rings and benzene rings, offering a foundational understanding of the molecular geometry which can impact reactivity and interaction with biological targets (Subasri et al., 2017).

Synthesis and Characterization of Derivatives

The synthesis and characterization of new derivatives containing specific moieties such as coumarin have been explored, indicating their potential antibacterial and antioxidant activities. Such research underscores the versatility of these compounds in designing new pharmaceuticals or materials with desired biological properties (Hamdi et al., 2012).

Biological Activities and Applications

The investigation into the antitumor activity of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives highlights the potential of these compounds in developing new anticancer agents. Studies demonstrate that certain derivatives exhibit significant anticancer activity across various human cancer cell lines, pointing to the therapeutic potential of compounds with similar structures (Hafez & El-Gazzar, 2017).

Radiochemistry for Imaging Applications

In radiochemistry, derivatives have been developed for imaging purposes, such as the synthesis of [18F]PBR111, a radioligand for imaging the translocator protein with PET. This work demonstrates the applicability of structurally related compounds in diagnostic imaging, aiding in the understanding and treatment of diseases (Dollé et al., 2008).

Antimicrobial and Antioxidant Research

The synthesis of novel derivatives and their evaluation for antimicrobial and antioxidant activities represent another significant area of research. Such studies contribute to the discovery of new drugs and materials that combat microbial infections and oxidative stress, respectively (Behrami & Dobroshi, 2019).

properties

IUPAC Name

N,N-diethyl-2-[[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3S/c1-5-28(6-2)22(29)15-32-25-20-14-18-13-16(3)7-12-21(18)31-24(20)26-23(27-25)17-8-10-19(30-4)11-9-17/h7-13H,5-6,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGZFRKZHWXAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CSC1=NC(=NC2=C1CC3=C(O2)C=CC(=C3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Diethyl-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide

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